alpha-Phenylpyridine-2-ethanol
Description
This discrepancy suggests either a nomenclature error or a gap in the available data.
Properties
CAS No. |
2294-74-8 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-phenyl-2-pyridin-2-ylethanol |
InChI |
InChI=1S/C13H13NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-9,13,15H,10H2 |
InChI Key |
NPVKVVBMSCQGAS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=N2)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=N2)O |
Other CAS No. |
2294-74-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Functional Groups: The amide group in α-Phenylpyridine-2-acetamide contrasts with the alcohol group in 2-Phenylquinol, influencing solubility and reactivity. Amides are typically less reactive than alcohols in nucleophilic substitutions .
- Pharmacological Role: Unlike 2-Phenylquinol (used in synthetic pathways for bioactive molecules), α-Phenylpyridine-2-acetamide is primarily a process-related impurity, underscoring its regulatory importance .
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